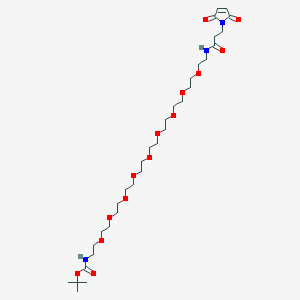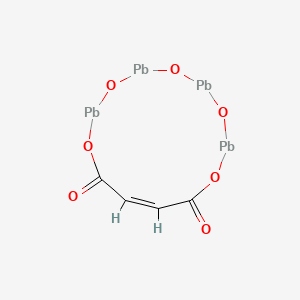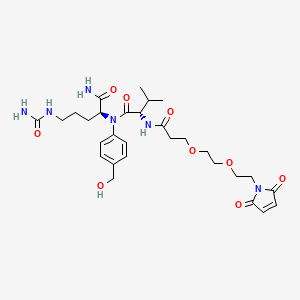
I-191
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I-191 is a potent antagonist of protease-activated receptor 2 (PAR2), which inhibits multiple signaling functions in human cancer cells . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and pharmacology.
Vorbereitungsmethoden
The synthesis of I-191 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers .
Analyse Chemischer Reaktionen
I-191 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include various acids and bases, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
I-191 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of PAR2-mediated signaling pathways in cancer cells, leading to reduced cell proliferation and migration.
Pharmacology: The compound is valuable for characterizing PAR2 functions in various cellular, physiological, and disease settings.
Biology and Medicine: This compound is used to investigate the role of PAR2 in inflammation, pain, and other physiological responses.
Wirkmechanismus
I-191 exerts its effects by inhibiting the binding and activation of PAR2 by structurally distinct agonists such as trypsin, peptides, and nonpeptides . It acts as a noncompetitive and negative allosteric modulator of the agonist 2f-LIGRL-NH2, leading to the inhibition of multiple PAR2-mediated intracellular signaling pathways. These pathways include calcium release, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, Ras homologue gene family member A (RhoA) activation, and inhibition of forskolin-induced cyclic adenosine monophosphate (cAMP) accumulation . This compound also inhibits the expression and secretion of inflammatory cytokines and cell apoptosis and migration in cancer cells .
Vergleich Mit ähnlichen Verbindungen
I-191 is unique in its potent antagonistic activity against PAR2. Similar compounds include:
Trypsin: A serine protease that activates PAR2 and PAR4.
AY 77: A potent and selective PAR2 agonist.
TRAP-6 amide acetate: Another compound that targets PAR2.
Protease-Activated Receptor-4 diTFA: A compound that targets PAR4.
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in inhibiting PAR2-mediated signaling pathways.
Eigenschaften
IUPAC Name |
4-[8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2/c1-22(2,3)16-12-17(14-6-8-15(24)9-7-14)27-29-13-18(26-19(16)29)20(30)28-11-10-25-21(31)23(28,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTASTQAQBOZSRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)F)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














